Praziquantel Praziquantel Praziquantel is a pyrazinoisoquinoline derivative with anthelminthic property. Praziquantel increases the permeability of the tegument of susceptible worms, resulting in an influx and increase in intra-tegumental calcium leading to rapid contractions and paralysis of the worm's musculature through a subsequent increase in levels of calcium in the sarcoplasmic reticulum. In addition, vacuolization of the tegumental syncytium and blebbing results in tegument disintegration, leads to antigen exposure and elicit host defense responses to the worm. The result is the formation of granulomas and phagocytosis.
Praziquantel is an anthelmintic agent with activity against a broad spectrum of trematodes and cestodes that is used predominantly in the therapy of schistosomiasis, liver flukes, and cysticercosis. Praziquantel therapy has been reported to cause serum aminotransferase elevations during therapy, but clinically apparent liver injury after its use is rare if it occurs at all.
Praziquantel, also known as biltricide or cesol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. Praziquantel is a drug which is used for the treatment of infections due to all species of schistosoma. Praziquantel exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Praziquantel has been detected in multiple biofluids, such as urine and blood. Within the cell, praziquantel is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 135526-78-2
VCID: VC21177714
InChI: InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2
SMILES: C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

Praziquantel

CAS No.: 135526-78-2

Cat. No.: VC21177714

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Praziquantel - 135526-78-2

Specification

Description Praziquantel is a pyrazinoisoquinoline derivative with anthelminthic property. Praziquantel increases the permeability of the tegument of susceptible worms, resulting in an influx and increase in intra-tegumental calcium leading to rapid contractions and paralysis of the worm's musculature through a subsequent increase in levels of calcium in the sarcoplasmic reticulum. In addition, vacuolization of the tegumental syncytium and blebbing results in tegument disintegration, leads to antigen exposure and elicit host defense responses to the worm. The result is the formation of granulomas and phagocytosis.
Praziquantel is an anthelmintic agent with activity against a broad spectrum of trematodes and cestodes that is used predominantly in the therapy of schistosomiasis, liver flukes, and cysticercosis. Praziquantel therapy has been reported to cause serum aminotransferase elevations during therapy, but clinically apparent liver injury after its use is rare if it occurs at all.
Praziquantel, also known as biltricide or cesol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. Praziquantel is a drug which is used for the treatment of infections due to all species of schistosoma. Praziquantel exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Praziquantel has been detected in multiple biofluids, such as urine and blood. Within the cell, praziquantel is primarily located in the membrane (predicted from logP).
CAS No. 135526-78-2
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name 2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2
Standard InChI Key FSVJFNAIGNNGKK-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Canonical SMILES C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Melting Point 136 °C
136.0 °C
136°C

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